Benitrobenrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

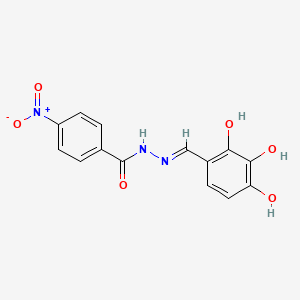

C14H11N3O6 |

|---|---|

Poids moléculaire |

317.25 g/mol |

Nom IUPAC |

4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |

Clé InChI |

OQNGYRBQYWPKIC-VIZOYTHASA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Benitrobenrazide mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Benitrobenrazide in Cancer Cells

Executive Summary

This compound (BNBZ) is a novel, orally active small-molecule inhibitor that shows significant promise as a therapeutic agent against various cancers.[1][2] Its primary mechanism of action is the selective and potent inhibition of Hexokinase 2 (HK2), a rate-limiting enzyme in the glycolytic pathway that is frequently overexpressed in tumor cells.[1][3] By directly binding to HK2, this compound disrupts cancer cell metabolism, leading to a cascade of anti-tumor effects, including the suppression of proliferation, induction of apoptosis, and cell cycle arrest.[2][3][4] This technical guide elucidates the core molecular mechanisms of this compound, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-cancer activity.

Introduction: Targeting Cancer Metabolism via Hexokinase 2

Most cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[4] This metabolic shift provides rapidly proliferating cells with the necessary energy and biosynthetic precursors for growth.[4] Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][5] HK2 is minimally expressed in most normal adult tissues but is significantly overexpressed in many human cancers, making it an attractive and promising target for cancer therapy.[1][4] Beyond its metabolic role, HK2 also confers a survival advantage to cancer cells by binding to the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, a process which prevents the initiation of apoptosis.[4][6]

Core Mechanism of Action: Inhibition of Glycolysis

This compound was identified as a novel and selective HK2 inhibitor with nanomolar potency.[1][3] It directly binds to HK2, competitively inhibiting its enzymatic function.[3][4] This targeted inhibition blocks the initial, rate-limiting step of glycolysis, leading to several immediate metabolic consequences within the cancer cell.[1][3]

Key Metabolic Effects:

-

Decreased Glucose Uptake: By inhibiting glucose phosphorylation, this compound leads to a reduction in the overall glucose uptake by cancer cells.[3]

-

Reduced Lactate Production: The suppression of glycolysis results in a significant decrease in the production and secretion of lactate, a hallmark of the Warburg effect.[3]

-

Depletion of Intracellular ATP: The inhibition of the primary energy-producing pathway in cancer cells leads to a decline in intracellular ATP levels.[3]

Downstream Cellular Consequences of HK2 Inhibition

The metabolic stress induced by this compound triggers a series of downstream events that collectively inhibit tumor growth and survival.

Induction of the Intrinsic Apoptotic Pathway

This compound is a potent inducer of apoptosis in cancer cells.[1][2] The mechanism is tightly linked to the dual roles of its target, HK2. The HK2 enzyme, when bound to VDAC1 on the mitochondria, prevents the release of pro-apoptotic factors.[4][6] Inhibition of HK2 by this compound is believed to disrupt this protective interaction, thereby sensitizing the cell to apoptotic stimuli.[7] This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, which executes programmed cell death.[8][9] Furthermore, treatment with this compound has been shown to increase the production of Reactive Oxygen Species (ROS), which can further damage mitochondria and amplify the apoptotic signal.[3]

Figure 1. Signaling pathway of this compound in cancer cells.

Inhibition of Cell Proliferation and Cell Cycle Arrest

By depleting the cell of energy and essential biosynthetic precursors, this compound effectively inhibits cancer cell proliferation.[1][3] Studies have demonstrated that this anti-proliferative effect is accompanied by an arrest of the cell cycle, specifically at the G1 phase.[4][10] This prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby halting their division.

Quantitative Efficacy Data

This compound has demonstrated potent activity both in enzymatic assays and against a variety of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Enzymatic Activity | |||

| Hexokinase 2 (HK2) | - | 0.53 µM | [10] |

| Cell Viability | |||

| SW480 | Colorectal Cancer | 7.13 µM | [10] |

| HepG2 | Liver Cancer | 15.0 µM | [10] |

| SW1990 | Pancreatic Cancer | 24.0 µM | [10] |

| MIA PaCa-2 | Pancreatic Cancer | Not specified | [10] |

| HUH7 | Liver Cancer | 57.1 µM | [10] |

Preclinical In Vivo Efficacy

The anti-tumor effects of this compound have been validated in preclinical animal models. Oral administration of the compound has been shown to effectively inhibit tumor growth in xenograft models.[1][2]

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |

| SW1990 | Pancreatic Cancer | 75 - 150 mg/kg (p.o., daily) | Significant inhibition of tumor growth | [10][11] |

| SW480 | Colorectal Cancer | 75 - 150 mg/kg (p.o., daily) | Significant inhibition of tumor growth | [10][11] |

Detailed Experimental Methodologies

The following sections describe representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Figure 2. Experimental workflow for evaluating this compound.

HK2 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound directly on HK2 enzyme activity.

-

Reaction Setup: A coupled enzyme assay is used. The reaction mixture contains recombinant human HK2, ATP, and glucose in a suitable buffer (e.g., Tris-HCl). The production of glucose-6-phosphate is coupled to the reduction of NAD⁺ to NADH by glucose-6-phosphate dehydrogenase, which is also included in the mixture.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A control with vehicle (e.g., DMSO) is run in parallel.

-

Initiation and Measurement: The reaction is initiated by the addition of glucose. The rate of NADH production is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm over time.

-

Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the control. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

Cell Viability (MTT) Assay

This protocol determines the concentration of this compound required to inhibit the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SW480, SW1990) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle only. Cells are incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.

Animal Xenograft Study

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Cell Implantation: Approximately 5-10 million SW480 or SW1990 cancer cells are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 75 or 150 mg/kg), while the control group receives the vehicle.[10][11]

-

Monitoring: Tumor volume and mouse body weight are measured every 2-3 days for the duration of the study (e.g., 20 days).[10]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.

Conclusion and Future Directions

This compound represents a highly promising therapeutic candidate that targets a fundamental aspect of cancer cell biology—altered metabolism. Its specific inhibition of HK2 effectively blocks glycolysis, leading to robust anti-proliferative and pro-apoptotic effects in a variety of cancer models. The comprehensive data gathered from in vitro and in vivo studies underscore its potential as a potent anti-cancer agent. Future research should focus on its clinical development, including Phase I trials to establish safety and pharmacokinetics in humans, as well as exploring its efficacy in combination with other standard-of-care chemotherapies or targeted agents to overcome potential resistance mechanisms.

References

- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedres.us [biomedres.us]

- 7. Hexokinase 2 promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

Benitrobenrazide's Primary Cellular Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benitrobenrazide (BNBZ) is a potent and selective small molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway. By directly targeting HK2, this compound disrupts cancer cell metabolism, leading to the inhibition of glycolysis, induction of apoptosis, and cell cycle arrest at the G1 phase. This guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, detailing its primary target, downstream signaling effects, and methodologies for its investigation.

Primary Cellular Target: Hexokinase 2 (HK2)

This compound has been identified as a direct inhibitor of Hexokinase 2 (HK2), an isozyme of hexokinase that is frequently overexpressed in various cancer types and plays a pivotal role in the Warburg effect.[1] this compound exhibits high selectivity for HK2 over other hexokinase isoforms.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against hexokinase isoforms and its cytotoxic effects on various cancer cell lines are summarized below.

| Target/Cell Line | IC50 (µM) | Reference |

| Enzymatic Assay | ||

| Hexokinase 2 (HK2) | 0.53 | [1] |

| Hexokinase 1 (HK1) | 2.20 | [1] |

| Glucokinase (HK4) | 4.17 | [1] |

| Cell Viability Assay | ||

| SW480 (Colon Cancer) | 7.13 | [2] |

| SW1990 (Pancreatic Cancer) | 24 | [2] |

| HepG2 (Liver Cancer) | 15.0 | [2] |

| HUH7 (Liver Cancer) | 57.1 | [2] |

Molecular Mechanism and Signaling Pathways

This compound's inhibition of HK2 initiates a cascade of downstream cellular events, primarily impacting glycolysis, apoptosis, and cell cycle progression.

Inhibition of Glycolysis

By inhibiting HK2, this compound blocks the first rate-limiting step of glycolysis, the conversion of glucose to glucose-6-phosphate. This leads to a reduction in ATP production and an accumulation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[1]

Logical Relationship of this compound's Core Mechanism

Caption: this compound inhibits HK2, leading to decreased glycolysis and subsequent effects.

Induction of Apoptosis

Inhibition of HK2 by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-3 and ultimately, apoptosis.

Apoptosis Signaling Pathway

References

An In-depth Technical Guide to the Discovery and Synthesis of Benitrobenrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Benitrobenrazide, a novel and selective inhibitor of Hexokinase 2 (HK2). The information is intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research.

Discovery of this compound

This compound (BNBZ) was identified as a potent and selective inhibitor of Hexokinase 2 (HK2) through a structure-based virtual ligand screening approach.[1][2] This computational method is instrumental in modern drug discovery for identifying potential drug candidates from large compound libraries by predicting their binding affinity to a biological target, in this case, the active site of the HK2 enzyme.

The discovery process for this compound likely involved the following key stages:

-

Target Identification and Validation: HK2 was selected as a promising target for cancer therapy due to its overexpression in many cancer types and its crucial role in the high glycolytic rate of tumor cells, a phenomenon known as the Warburg effect.

-

Homology Modeling and Active Site Analysis: A three-dimensional structure of the HK2 protein, likely a homology model or a crystal structure, was used to define the geometry and chemical properties of the glucose-binding pocket.

-

Virtual Screening: A large library of chemical compounds was computationally docked into the active site of HK2. The screening process filtered for molecules with favorable predicted binding energies and interactions with key amino acid residues within the active site.

-

Hit Identification and In Vitro Validation: this compound emerged as a promising "hit" from the virtual screening. It was subsequently synthesized and tested in biochemical assays to confirm its inhibitory activity against HK2.

Synthesis of this compound

This compound is a Schiff base, synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde and 4-nitrobenzohydrazide.[2][3] The synthesis is a straightforward and efficient process.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,4-trihydroxybenzaldehyde

-

4-nitrobenzohydrazide

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 4-nitrobenzohydrazide in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

-

To this solution, add 1 mmol of 2,3,4-trihydroxybenzaldehyde.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Equip the flask with a condenser and reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound should form.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound.[4][5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Hexokinase 2 (HK2) | Enzyme Inhibition Assay | 0.53 µM | [1] |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability Assay | 15.0 µM | [1] |

| HUH7 (Hepatocellular Carcinoma) | Cell Viability Assay | 57.1 µM | [1] |

| SW1990 (Pancreatic Adenocarcinoma) | Cell Viability Assay | 24 µM | [1] |

| SW480 (Colorectal Adenocarcinoma) | Cell Viability Assay | 7.13 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| SW1990 | 75-150 mg/kg | Oral (p.o.), once daily | 20 days | Antitumor effect observed | [1] |

| SW480 | 75-150 mg/kg | Oral (p.o.), once daily | 20 days | Inhibited tumor growth | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by directly targeting and inhibiting Hexokinase 2, the rate-limiting enzyme in the glycolytic pathway.[2] By inhibiting HK2, this compound disrupts the high glucose metabolism that cancer cells rely on for energy production and biosynthesis. This leads to a reduction in glycolysis, induction of apoptosis, and inhibition of cancer cell proliferation.[2]

Glycolysis Pathway Inhibition

The following diagram illustrates the central role of HK2 in glycolysis and the point of inhibition by this compound.

Induction of Apoptosis

In many cancer cells, HK2 binds to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting apoptosis. By inhibiting HK2, this compound may disrupt this interaction, leading to the induction of apoptosis.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Hexokinase 2 (HK2) Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of HK2 and the inhibitory effect of this compound.

Principle: HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADH, which reduces a colorless probe to a colored product. The absorbance of the colored product is proportional to the HK2 activity.

Materials:

-

Recombinant Human Hexokinase 2

-

HK Assay Buffer

-

Glucose (Substrate)

-

ATP (Co-substrate)

-

G6PDH

-

NAD+

-

Colorimetric Probe (e.g., WST-8)

-

This compound (Test Compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HK assay buffer, glucose, ATP, G6PDH, NAD+, and the colorimetric probe.

-

Add the test compound (this compound at various concentrations) and a vehicle control to separate wells of the 96-well plate.

-

Add the recombinant HK2 enzyme to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at the appropriate wavelength for the colorimetric probe (e.g., 450 nm for WST-8).

-

Calculate the percentage of HK2 inhibition by comparing the absorbance in the wells with this compound to the vehicle control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HepG2, SW480)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice)

-

Human cancer cell lines (e.g., SW1990, SW480)

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Human cancer cells (e.g., 3 x 10^6 SW1990 cells) are suspended in PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of the immunodeficient mice.[6]

-

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 75 mg/kg, once daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a promising novel inhibitor of Hexokinase 2 with demonstrated in vitro and in vivo anticancer activity. Its discovery through structure-based virtual screening highlights the power of computational methods in modern drug development. The straightforward synthesis of this compound and its oral bioavailability make it an attractive candidate for further preclinical and clinical investigation as a potential therapeutic agent for cancers with high glycolytic rates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. An integrated PK/PD model investigating the impact of tumor size and systemic safety on animal survival in SW1990 pancreatic cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Features of Benitrobenrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features of Benitrobenrazide (BNBZ) and its derivatives, potent inhibitors of hexokinase 2 (HK2). The document details their core chemical structures, key derivatives, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations of signaling pathways and experimental workflows.

Core Structural Features of this compound

This compound is a Schiff base characterized by a core structure consisting of a 2,3,4-trihydroxybenzaldehyde moiety linked to a hydrazone or hydrazine linker, which is acylated on the N'-nitrogen atom by a 4-nitrobenzoic acid fragment.[1][2] This unique arrangement allows the molecule to mimic glucose and bind to the active site of hexokinase 2.[1][3]

The key structural components contributing to its activity are:

-

2,3,4-trihydroxybenzene (pyrogallol-like) moiety: This part of the molecule is crucial for its inhibitory activity as it occupies the glucose-binding pocket of HK2.[1][4]

-

Hydrazone linker (-C(=O)-NH-N=CH-): This bridge connects the trihydroxybenzene ring to the N-acyl fragment.

-

N-acyl 4-nitrophenyl fragment: This portion of the molecule also contributes to the binding affinity and overall activity. However, the nitro group has been identified as a potential toxicophore.[1][2]

This compound Derivatives and Structure-Activity Relationship

Research has focused on modifying the core structure of this compound to improve its efficacy and reduce potential toxicity. These modifications primarily target the N-acyl fragment and the hydroxylation pattern of the benzene ring.

Modification of the N-acyl Fragment

To mitigate the potential toxicity associated with the nitro group, derivatives have been synthesized where the 4-nitrophenyl group is replaced with other substituents. Notable examples include:

-

4-fluorophenyl derivative: This modification has shown potent inhibitory effects against HK2.[1][2]

-

4-aminophenyl derivative: Similar to the fluoro-substituted derivative, this has also demonstrated significant HK2 inhibition.[1][2]

Modification of the Hydroxyl Groups

The number and position of the hydroxyl groups on the benzene ring significantly influence the inhibitory activity of this compound derivatives. Studies on dihydroxy derivatives have revealed that these modifications can lead to significant changes in their biological activities.[4]

Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and its derivatives against hexokinase 2 and various cancer cell lines.

| Compound | Target | IC50 (µM) | Reference |

| This compound (BNBZ) | Hexokinase 2 (HK2) | 0.53 ± 0.13 | [1][5] |

| This compound (BNBZ) | Hexokinase 1 (HK1) | 2.20 ± 0.12 | [1][3] |

| This compound (BNBZ) | Hexokinase 4 (HK4) | 4.17 ± 0.16 | [1][3] |

| Benserazide | Hexokinase 2 (HK2) | 5.52 ± 0.17 | [4] |

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (BNBZ) | HepG2 (Hepatocellular Carcinoma) | 15.0 | [5] |

| This compound (BNBZ) | HUH7 (Hepatocellular Carcinoma) | 57.1 | [5] |

| This compound (BNBZ) | SW1990 (Pancreatic Cancer) | 24 | [5] |

| This compound (BNBZ) | SW480 (Colorectal Cancer) | 7.13 | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by selectively inhibiting hexokinase 2, a key enzyme in the glycolysis pathway that is often overexpressed in cancer cells.[1][6] The inhibition of HK2 leads to a cascade of downstream effects:

-

Decreased Glycolysis: Inhibition of HK2 blocks the first rate-limiting step of glycolysis, leading to reduced glucose uptake and lactate production in cancer cells.[1][6]

-

Increased Reactive Oxygen Species (ROS) Production: The metabolic shift caused by glycolysis inhibition leads to an increase in ROS, inducing oxidative stress.[1]

-

Apoptosis Induction: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[1][6]

-

Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G1 phase.[5]

Signaling pathway of this compound's anticancer activity.

Experimental Protocols

General Synthesis of this compound Derivatives (Hydrazones)

This protocol describes the general procedure for synthesizing hydrazone derivatives of this compound.

General workflow for the synthesis of this compound derivatives.

Procedure:

-

An appropriate hydrazide (4.40 mmol) and 2,3,4-trihydroxybenzaldehyde (4.40 mmol) are dissolved in anhydrous methanol (15 mL).[7]

-

The reaction mixture is stirred at room temperature for 24 hours.[7]

-

After the completion of the reaction, the formed solid is filtered.[7]

-

The product is then purified by recrystallization from a 1:1 (v/v) solution of ethanol and water.[7]

Hexokinase 2 (HK2) Inhibition Assay

This protocol outlines a colorimetric assay to screen for HK2 inhibitors. The assay measures the HK2-dependent conversion of a substrate to a colored product.

Workflow for the Hexokinase 2 inhibitor screening assay.

Materials:

-

Hexokinase II Inhibitor Screening Kit (e.g., Abcam ab211114) or individual reagents.[8]

-

Test compounds (this compound and its derivatives)

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting lyophilized components and diluting stock solutions.

-

Plate Setup:

-

Add 50 µL of the test compound to the 'Sample' wells.

-

Add 50 µL of the diluted Inhibitor Control to the 'Inhibitor Control' wells.

-

Add 50 µL of HK Assay Buffer to the 'Enzyme Control' wells.

-

Add 50 µL of the solvent used for the test compounds to the 'Solvent Control' wells.[9]

-

-

Enzyme Addition: Add 5 µL of diluted HK-II Enzyme Solution to each well.[9]

-

Incubation: Incubate the plate for 5 minutes at 25°C.[9]

-

Reaction Initiation: Add the reaction mix containing the HK substrate and coenzyme to all wells.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-30 minutes or as an endpoint reading after a specified incubation time.

-

Data Analysis: Calculate the percentage of HK2 inhibition for each test compound compared to the enzyme control.

This guide provides a foundational understanding of the structural and functional aspects of this compound and its derivatives. Further research into the synthesis of novel derivatives and comprehensive in vivo studies will be crucial for the development of these promising anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bigsearch.unibg.it [bigsearch.unibg.it]

- 7. mdpi.com [mdpi.com]

- 8. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

Benitrobenrazide: A Technical Guide on its Glycolytic Inhibition and Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benitrobenrazide (BNBZ) has emerged as a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancer phenotypes. By directly targeting HK2, this compound disrupts the primary metabolic engine of many tumor cells, leading to a cascade of anti-cancer effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glycolysis and cellular metabolism, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

The reprogramming of cellular metabolism is a hallmark of cancer. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Its overexpression in tumor cells is associated with enhanced proliferation, survival, and resistance to therapy. Consequently, HK2 has become a promising target for anti-cancer drug development.

This compound is a potent and selective inhibitor of HK2.[1][2] In vitro and in vivo studies have demonstrated its ability to significantly impede glycolysis, leading to cancer cell death and tumor growth inhibition.[1][2] This document synthesizes the current understanding of this compound's effects on cellular metabolism, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Hexokinase 2.[1] It binds to HK2, blocking its enzymatic activity and thereby halting the initial, rate-limiting step of glycolysis.[1][3] This disruption of glucose metabolism has several downstream consequences for cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

The inhibition of HK2 by this compound leads to:

-

Decreased Glycolytic Flux: Reduced conversion of glucose to glucose-6-phosphate slows down the entire glycolytic pathway.

-

Reduced ATP Production: The diminished rate of glycolysis results in lower levels of intracellular ATP.[1]

-

Inhibition of Lactate Production: With glycolysis inhibited, the production of lactate, a hallmark of the Warburg effect, is significantly reduced.[1]

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of normal metabolic processes can lead to oxidative stress and the accumulation of ROS.[1]

-

Induction of Apoptosis: The combination of energy depletion and cellular stress triggers programmed cell death.[1][2]

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: By depriving cancer cells of the necessary energy and building blocks for growth, this compound inhibits their proliferation and can cause them to arrest in the G1 phase of the cell cycle.[4]

Figure 1: this compound's inhibitory effect on HK2 and glycolysis.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| HK2 Inhibition | - | 0.53 ± 0.13 µM | [4] |

| Cytotoxicity | HepG2 | 15.0 µM | [4] |

| HUH7 | 57.1 µM | [4] | |

| SW1990 | 24 µM | [4] | |

| SW480 | 7.13 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Mouse Xenograft | SW1990 | 75-150 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [4] |

| Mouse Xenograft | SW480 | 75-150 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

References

- 1. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physiology.elte.hu [physiology.elte.hu]

- 3. biomedres.us [biomedres.us]

- 4. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Anticancer Activity of Benitrobenrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anticancer activity of Benitrobenrazide (BNBZ), a potent and selective inhibitor of Hexokinase 2 (HK2). The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for professionals in oncology and drug development.

Executive Summary

This compound has emerged as a promising small molecule inhibitor targeting the metabolic reprogramming inherent in many cancer types. By selectively inhibiting Hexokinase 2, the rate-limiting enzyme in glycolysis, BNBZ disrupts the primary energy production pathway of cancer cells, leading to decreased proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models. This document details the quantitative metrics of its in vitro and in vivo efficacy, the experimental methodologies used to ascertain these effects, and the underlying molecular pathways influenced by its mechanism of action.

Quantitative Data Presentation

The anticancer efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations and in vivo responses.

Table 2.1: In Vitro Efficacy of this compound - Enzyme Inhibition

| Target Enzyme | IC50 (µM) | Selectivity vs. Other Isoforms | Reference |

| Hexokinase 2 (HK2) | 0.53 ± 0.13 | 3.2–10.9-fold vs. HK1 and HK4 | [1][2] |

| Hexokinase 1 (HK1) | 2.20 ± 0.12 | - | |

| Hexokinase 4 (HK4) | 4.17 ± 0.16 | - |

Table 2.2: In Vitro Efficacy of this compound - Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colorectal Carcinoma | 7.13 | [1] |

| HepG2 | Hepatocellular Carcinoma | 15.0 | [1] |

| SW1990 | Pancreatic Adenocarcinoma | 24 | [1] |

| MIA PaCa-2 | Pancreatic Carcinoma | ~25 | [3] |

| HUH7 | Hepatocellular Carcinoma | 57.1 | [1] |

Note: this compound has shown minimal toxicity in normal cell lines such as LO2, L929, and Vero, with IC50 values exceeding 400 µM[3].

Table 2.3: In Vivo Efficacy of this compound - Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| SW1990 | Pancreatic Adenocarcinoma | 75-150 mg/kg, p.o., once daily for 20 days | Significant tumor growth inhibition | [1] |

| SW480 | Colorectal Carcinoma | 75-150 mg/kg, p.o., once daily for 20 days | Significant tumor growth inhibition | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anticancer activity.

Hexokinase 2 (HK2) Inhibition Assay

This enzymatic assay quantifies the inhibitory effect of this compound on HK2 activity.

-

Principle: HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the production of NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 450 nm, which is proportional to HK2 activity[2].

-

Procedure:

-

Prepare a reaction mixture containing recombinant human HK2 enzyme, glucose, and ATP in an appropriate assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding G6PDH and NAD+.

-

Incubate the mixture at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

-

Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). Staining cells with a fluorescent DNA-intercalating agent like Propidium Iodide (PI) allows for the quantification of DNA content and thus the proportion of cells in each phase.

-

Procedure:

-

Treat cells with this compound for a specified period (e.g., 72 hours).

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells to remove the ethanol and treat with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cell population using a flow cytometer.

-

Model the resulting DNA histogram to determine the percentage of cells in the G1, S, and G2/M phases. This compound has been shown to arrest the cell cycle at the G1 phase in Huh7 cells[1].

-

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the generation of intracellular ROS following treatment with this compound.

-

Principle: Cellular ROS can be detected using fluorescent probes that become oxidized in the presence of ROS. Dihydroethidium (DHE) is a common probe that is oxidized to the fluorescent ethidium, which intercalates with DNA.

-

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DHE) for a short period.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels[1][3].

-

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be evaluated.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., SW1990 or SW480) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 75-150 mg/kg) or a vehicle control orally, once daily, for a defined period (e.g., 20 days)[1].

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound's anticancer activity.

Caption: Mechanism of action of this compound.

Caption: Preclinical experimental workflow for this compound.

Caption: Inhibition of the glycolytic pathway by this compound.

References

Benitrobenrazide-Induced Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benitrobenrazide (BNBZ), a novel small molecule inhibitor, has emerged as a promising therapeutic agent in oncology by selectively targeting Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells.[1][2] This targeted inhibition disrupts cancer cell metabolism, leading to the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in triggering programmed cell death in tumor cells. It includes a summary of key quantitative data, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis and is a critical regulator of this metabolic shift.[1][2] Its overexpression in various cancers is associated with enhanced cell proliferation and survival.[1][2] this compound has been identified as a potent and selective inhibitor of HK2, demonstrating significant anti-tumor activity both in vitro and in vivo.[1][2] By directly binding to HK2, BNBZ inhibits its enzymatic function, leading to a cascade of events that culminate in apoptotic cell death.[1]

Mechanism of Action: Targeting Glycolysis to Induce Apoptosis

This compound's primary mechanism of action is the direct inhibition of Hexokinase 2.[1][2] This inhibition leads to a significant reduction in glucose uptake and lactate production in cancer cells.[1] The subsequent decrease in intracellular ATP levels creates a state of metabolic stress.[1] Furthermore, the inhibition of HK2 has been shown to increase the production of Reactive Oxygen Species (ROS), which can induce cellular damage and trigger apoptosis.[1] Studies have demonstrated that the anticancer effects of BNBZ are directly linked to its ability to inhibit HK2 activity, as knocking down or knocking out HK2 expression reduces the sensitivity of cancer cells to the compound.[1][2]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Cell Line | IC50 Value (μM) | Reference |

| Hexokinase 2 (HK2) | - | 0.53 ± 0.13 | [1] |

| Hexokinase 1 (HK1) | - | 2.20 ± 0.12 | [1] |

| Hexokinase 4 (HK4) | - | 4.17 ± 0.16 | [1] |

Table 2: Anti-proliferative and Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 for Proliferation (μM) | Apoptosis Induction | Reference |

| SW1990 | Pancreatic Cancer | Not specified | Yes | [1][2] |

| SW480 | Colon Cancer | Not specified | Yes | [1][2] |

| HepG2 | Liver Cancer | Not specified | Yes | [3] |

| HUH7 | Liver Cancer | Not specified | Yes | [3] |

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of HK2 by this compound initiates a signaling cascade that leads to apoptosis. A simplified representation of this pathway is provided below.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on tumor cells.

Protocol:

-

Seed tumor cells (e.g., SW1990, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

-

Treat tumor cells with the desired concentration of this compound for the specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Hexokinase 2 (HK2) Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HK2 activity.

Protocol:

-

Use a commercially available Hexokinase activity assay kit.

-

Prepare a reaction mixture containing assay buffer, ATP, and glucose.

-

Add purified recombinant HK2 enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of NADPH production, which is coupled to the phosphorylation of glucose, by monitoring the absorbance at 340 nm over time.

-

Calculate the percentage of inhibition relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor effects of this compound.

Caption: A typical experimental workflow for BNBZ evaluation.

Conclusion

This compound represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its ability to selectively inhibit Hexokinase 2, a key driver of the Warburg effect, leads to a cascade of events culminating in apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other HK2 inhibitors. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Benitrobenrazide and its Analogs: A Technical Guide

Introduction

Benitrobenrazide (BNBZ) is a novel, orally active small molecule inhibitor of hexokinase 2 (HK2), an enzyme that plays a critical role in cellular metabolism.[1][2][3] HK2 is the rate-limiting enzyme in glycolysis, the process of breaking down glucose for energy.[2] In many types of cancer, HK2 is overexpressed, leading to accelerated glucose metabolism which fuels rapid tumor growth.[2][4] This makes HK2 a promising target for cancer therapy.[2][4] This technical guide provides a comprehensive overview of the preclinical research on this compound and its analogs, focusing on its mechanism of action, in vitro and in vivo efficacy, and experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of HK2.[2] HK2 is one of four hexokinase isozymes and is predominantly found bound to the outer mitochondrial membrane, where it has preferential access to ATP. This localization also allows HK2 to interfere with apoptotic pathways, thus protecting cancer cells from cell death.[4]

By inhibiting HK2, this compound disrupts glycolysis, leading to a reduction in ATP production, decreased glucose uptake, and reduced lactate production.[5] This energy depletion, combined with an increase in reactive oxygen species (ROS), induces DNA damage, cell cycle arrest at the G1 phase, and ultimately apoptosis (programmed cell death) in cancer cells.[1][5] Studies have shown that the sensitivity of cancer cells to this compound is reduced when HK2 expression is knocked down or knocked out, confirming that HK2 is the primary target.[2]

Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

In Vitro Efficacy

The in vitro activity of this compound and its analogs has been evaluated across various cancer cell lines and enzyme assays. The data highlights its potency and selectivity for HK2.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (µM) | Reference |

| Hexokinase 2 (HK2) | 0.53 ± 0.13 | [4][6] |

| Hexokinase 1 (HK1) | 2.20 ± 0.12 | [4] |

| Hexokinase 4 (HK4) | 4.17 ± 0.16 | [4] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colorectal Cancer | 7.13 | [1] |

| HepG2 | Hepatocellular Carcinoma | 15.0 | [1] |

| SW1990 | Pancreatic Cancer | 24.0 | [1] |

| HUH7 | Hepatocellular Carcinoma | 57.1 | [1] |

In Vivo Efficacy

Preclinical animal studies have demonstrated the antitumor effects of this compound when administered orally.

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dosage | Treatment Duration | Outcome | Reference |

| SW1990 (Mouse) | 75-150 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth | [1] |

| SW480 (Mouse) | 75-150 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth | [1][2] |

This compound Analogs

Research has explored modifications to the this compound structure to improve efficacy and reduce potential toxicity. Analogs with substitutions for the nitro group have shown promising results.

Table 4: HK2 Inhibition by this compound Analogs at 1 µM

| Analog | Substitution | HK2 Inhibition Rate | Reference |

| Fluorine Analog | 4-fluorophenyl | 60% | [7] |

| Amino Analog | 4-aminophenyl | 54% | [7] |

Experimental Protocols

HK2 Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory effect of compounds on HK2 enzymatic activity.

-

Reagents and Materials: Recombinant human HK2, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., Tris-HCl with MgCl2), test compounds (this compound), and a microplate reader.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP+, and G6PDH.

-

Add the test compound (this compound or its analogs) at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding recombinant HK2 to the wells.

-

The conversion of glucose to glucose-6-phosphate by HK2 is coupled to the reduction of NADP+ to NADPH by G6PDH.

-

Monitor the increase in absorbance at 340 nm (indicative of NADPH formation) over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., SW480, HepG2) in appropriate media and conditions.

-

Procedure:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for a typical in vivo xenograft study.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure:

-

Inject a suspension of human cancer cells (e.g., SW480 or SW1990) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 75-150 mg/kg, daily). The control group receives a vehicle solution.

-

Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of this compound.

Conclusion

Preclinical data strongly support this compound as a potent and selective inhibitor of HK2 with significant antitumor activity.[2] Its mechanism of action, centered on the disruption of cancer cell metabolism, makes it a promising candidate for further development as a cancer therapeutic.[2] Ongoing research into its analogs aims to further optimize its pharmacological properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and similar compounds in the field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Hexokinase | TargetMol [targetmol.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Benitrobenrazide: A Novel Hexokinase 2 Inhibitor for Tumor Growth Suppression

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor properties of Benitrobenrazide (BNBZ), a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2). Accelerated glucose metabolism is a key feature of many cancer cells, making the enzymes of the glycolytic pathway attractive targets for therapeutic intervention.[1] HK2, the rate-limiting enzyme in glycolysis, is overexpressed in numerous human cancers, correlating with more aggressive tumor phenotypes and poorer prognoses.[1][2] this compound has emerged as a promising candidate for cancer therapy by directly targeting this metabolic vulnerability.[1][2]

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by selectively inhibiting Hexokinase 2.[1][2] By binding to HK2, BNBZ blocks the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[3][4] This inhibition disrupts the cancer cells' primary energy production pathway, leading to a cascade of downstream effects, including reduced ATP levels, increased production of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[2][5] Studies have demonstrated that the sensitivity of cancer cells to this compound is correlated with their expression levels of HK2, with knockdown or knockout of the HK2 gene reducing the drug's efficacy.[1][2]

Signaling Pathway of this compound

The mechanism of action of this compound involves the direct inhibition of a key enzyme in the glycolytic pathway, leading to cellular apoptosis.

Caption: this compound's mechanism of action targeting the glycolytic pathway.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in both in vitro and in vivo studies, demonstrating its potential as a potent anti-cancer agent.

In Vitro Efficacy

This compound has shown potent inhibitory activity against its direct target, HK2, and cytotoxic effects against a panel of human cancer cell lines.

| Parameter | Value | Reference |

| Target | Hexokinase 2 (HK2) | [1][4] |

| IC50 (HK2 Enzyme Inhibition) | 0.53 µM | [5] |

| IC50 (HepG2 - Hepatocellular Carcinoma) | 15.0 µM | [5] |

| IC50 (HUH7 - Hepatocellular Carcinoma) | 57.1 µM | [5] |

| IC50 (SW1990 - Pancreatic Cancer) | 24 µM | [5] |

| IC50 (SW480 - Colorectal Cancer) | 7.13 µM | [5] |

In Vivo Efficacy

Oral administration of this compound has been shown to effectively inhibit tumor growth in preclinical xenograft models.

| Parameter | Details | Reference |

| Animal Models | SW1990 and SW480 xenograft mouse models | [1][2] |

| Dosage Regimen | 75-150 mg/kg, orally, once daily for 20 days | [5] |

| Observed Effect | Significant inhibition of tumor growth | [1][5] |

| Toxicity | Low toxicity observed in vivo | [1] |

Key Experimental Protocols

The following sections outline the general methodologies used to evaluate the anti-tumor activity of this compound.

HK2 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on HK2 enzyme activity.

-

Methodology:

-

Recombinant human HK2 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of glucose and ATP.

-

The rate of glucose-6-phosphate production is measured, often through a coupled reaction that results in a colorimetric or fluorescent readout.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation and Cytotoxicity Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., SW1990, SW480) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[5]

-

Cell viability is assessed using a metabolic assay such as MTT or MTS, which measures the metabolic activity of viable cells.

-

The absorbance is read using a microplate reader, and the IC50 values are determined.

-

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Cells are treated with this compound at concentrations around the IC50 value.

-

After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., SW1990 or SW480).[1][5]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives daily oral administration of this compound.[1][5]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

-

General Experimental Workflow

The evaluation of a novel anti-cancer compound like this compound follows a structured preclinical workflow from in vitro characterization to in vivo validation.

Caption: A typical preclinical experimental workflow for an anti-cancer agent.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that targets the metabolic reprogramming inherent in cancer cells.[1] Its ability to selectively inhibit HK2, induce apoptosis, and suppress tumor growth in preclinical models with low toxicity highlights its potential for further development.[1] Future research should focus on expanding the evaluation of this compound in a wider range of cancer types, exploring potential synergistic combinations with other anti-cancer agents, and advancing towards clinical trials to ascertain its safety and efficacy in human patients.

References

- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors [mdpi.com]

- 4. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Benitrobenrazide (CAS Number 2454676-05-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benitrobenrazide (BNBZ), identified by CAS number 2454676-05-0, is a novel and selective small molecule inhibitor of Hexokinase 2 (HK2). HK2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, making it a promising target for anticancer therapies. This compound has demonstrated potent in vitro and in vivo antitumor activity by directly binding to HK2, leading to the inhibition of glycolysis, induction of apoptosis, and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the scientific data and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | (E)-4-nitro-N'-(2,3,4-trihydroxybenzylidene)benzohydrazide |

| Molecular Formula | C₁₄H₁₁N₃O₆ |

| Molecular Weight | 317.26 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolytic pathway.[1] Upregulation of HK2 is a common feature in many cancer types, contributing to the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis.[2]

By inhibiting HK2, this compound disrupts the first committed step of glycolysis, leading to a reduction in glucose uptake and lactate production in cancer cells.[3] This metabolic disruption results in decreased ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3] Studies have shown that the knockdown or knockout of HK2 in cancer cells reduces their sensitivity to this compound, confirming its on-target activity.[1]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of HK2, which is often bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction is crucial for the survival of cancer cells.[4] By inhibiting HK2, this compound disrupts this interaction, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.

Caption: this compound's mechanism of action.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of this compound.

Table 4.1: Hexokinase Inhibition

| Enzyme | IC₅₀ (µM) | Reference |

| Hexokinase 2 (HK2) | 0.53 | [5] |

Table 4.2: In Vitro Cytotoxicity against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SW480 | Colon Cancer | 7.13 | [5] |

| HepG2 | Liver Cancer | 15.0 | [5] |

| SW1990 | Pancreatic Cancer | 24 | [5] |

| HUH7 | Liver Cancer | 57.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound involves the condensation of 4-nitrobenzohydrazide with 2,3,4-trihydroxybenzaldehyde.[6]

Materials:

-

4-nitrobenzohydrazide

-

2,3,4-trihydroxybenzaldehyde

-

Methanol

-

Tetrahydrofuran (THF) (optional)

Procedure:

-

Dissolve 4-nitrobenzohydrazide in methanol.

-

Add 2,3,4-trihydroxybenzaldehyde to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

If the reaction is slow or incomplete in methanol, the solvent can be switched to tetrahydrofuran (THF) and the reaction can be heated to reflux.[6]

-

Upon completion, the solid product, this compound, precipitates out of the solution.

-

Collect the solid by filtration and wash with cold methanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol.[6]

Caption: Synthesis workflow for this compound.

Hexokinase 2 (HK2) Inhibition Assay

This colorimetric assay measures the enzymatic activity of HK2 by quantifying the production of NADPH.[6]

Materials:

-

Recombinant human HK2 enzyme

-

This compound (or other test compounds)

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Glucose

-

ATP

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucose, ATP, G6PDH, and NADP⁺.

-

Add the HK2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

-

Pre-incubate the enzyme with the inhibitor for a short period at room temperature.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Measure the increase in absorbance at 450 nm over time, which corresponds to the production of NADPH.[6]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

Cancer cell lines (e.g., SW480, HepG2, SW1990, HUH7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock). Include a vehicle control (medium with DMSO).

-

Incubate the plates for the desired period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-